1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
CAS No.: 2092566-69-1
Cat. No.: VC3121300
Molecular Formula: C12H21FN2O
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092566-69-1 |
|---|---|
| Molecular Formula | C12H21FN2O |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | 1-[3-(fluoromethyl)pyrrolidin-1-yl]-2-piperidin-4-ylethanone |
| Standard InChI | InChI=1S/C12H21FN2O/c13-8-11-3-6-15(9-11)12(16)7-10-1-4-14-5-2-10/h10-11,14H,1-9H2 |
| Standard InChI Key | NMDZBYQWZCMMTR-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CC(=O)N2CCC(C2)CF |
| Canonical SMILES | C1CNCCC1CC(=O)N2CCC(C2)CF |
Introduction
The compound 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a synthetic organic molecule that incorporates a fluorinated pyrrolidine ring and a piperidine moiety. This structural arrangement suggests potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents. Below, we explore its structural features, synthesis pathways, physicochemical properties, and potential biological activities.
Structural Features
| Property | Details |
|---|---|
| Molecular Formula | C12H19FN2O |
| Functional Groups | Fluoromethyl group, pyrrolidine ring, piperidine ring, ketone group |
| Molecular Weight | Approximately 226.29 g/mol |
| Key Structural Elements | Fluorinated pyrrolidine and piperidine rings connected via an ethanone linker |
The presence of the fluoromethyl group enhances lipophilicity and metabolic stability, which often improves drug-like characteristics. The piperidine moiety is a common pharmacophore in drug design due to its role in modulating receptor binding and activity.
Synthesis Pathways
The synthesis of 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one typically involves:
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Step 1: Fluorination of Pyrrolidine
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A fluorinated derivative of pyrrolidine is prepared using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
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Example Reaction:
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Step 2: Coupling with Piperidine
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The fluorinated pyrrolidine is reacted with piperidin-4-one under reductive amination conditions.
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Reducing agents like sodium cyanoborohydride or borane complexes are used.
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Step 3: Formation of Ethanone Linker
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The final product is obtained by introducing the ethanone linker via acylation or condensation reactions.
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Potential Biological Activities
While specific studies on this compound may be limited, its structural motifs suggest potential applications in:
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CNS Drug Development
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The piperidine moiety is prevalent in neuroactive compounds targeting dopamine or serotonin receptors.
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Fluorination often enhances blood-brain barrier permeability.
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Antiviral Activity
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Kinase Inhibition
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Antibacterial Properties
Research Findings
Although specific data on this compound may not be readily available, related compounds provide insight into its potential:
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